molecular formula C8H17NO2 B13572818 Ethyl isopropylalaninate

Ethyl isopropylalaninate

Cat. No.: B13572818
M. Wt: 159.23 g/mol
InChI Key: JBIONIMUHCHUOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl isopropylalaninate is an ester compound characterized by its pleasant odor and significant presence in various natural and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl isopropylalaninate can be synthesized through the esterification reaction between isopropylalanine and ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

Comparison with Similar Compounds

Ethyl isopropylalaninate can be compared with other esters such as ethyl acetate, methyl butyrate, and isopropyl butyrate:

This compound stands out due to its unique combination of properties, making it valuable in both research and industrial applications.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

ethyl 2-(propan-2-ylamino)propanoate

InChI

InChI=1S/C8H17NO2/c1-5-11-8(10)7(4)9-6(2)3/h6-7,9H,5H2,1-4H3

InChI Key

JBIONIMUHCHUOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)NC(C)C

Origin of Product

United States

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